6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Properties
IUPAC Name |
6-ethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-11-9-13(16(20)21)14-10(2)18-19(15(14)17-11)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNCJSSRKGJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Conditions
The most widely reported method involves the reaction of 3-amino-1-phenyl-5-methyl-1H-pyrazole with ethyl 3-oxopentanoate under acidic or thermal conditions. The 3-aminopyrazole acts as a 1,3-NCC dinucleophile, attacking the 1,3-CCC bis-electrophile (ethyl 3-oxopentanoate) in a stepwise manner.
- Initial nucleophilic attack : The amino group (-NH2) attacks the ketone carbonyl, forming an enamine intermediate.
- Second cyclization : The pyrazole’s β-carbon attacks the ester carbonyl, leading to a six-membered transition state.
- Dehydration and aromatization : Sequential dehydration yields the pyrazolo[3,4-b]pyridine core, with the ethyl group (from ethyl 3-oxopentanoate) positioned at C6.
Optimization Notes :
- Solvent : Ethanol or acetic acid enhances solubility and proton transfer.
- Catalyst : Phosphoric acid (85%) at 170–180°C drives decarboxylation and cyclization.
- Yield : 70–85% after recrystallization from ethanol/water.
Alternative Routes: Pyridine-First Approaches
Chloropyridine Cyclization
2-Chloro-3-acetylpyridine reacts with phenylhydrazine to form the pyrazole ring, followed by ethyl group introduction via Grignard addition:
- Pyrazole formation : 2-Chloro-3-acetylpyridine + phenylhydrazine → 1-phenyl-3-methylpyrazolo[3,4-b]pyridine.
- Ethylation : Grignard reagent (CH2CH2MgBr) adds to C6, followed by oxidation to the carboxylic acid.
Challenges :
- Low regioselectivity in Grignard addition (competing C4/C6 reactivity).
- Requires protective groups for the carboxylic acid precursor.
Comparative Analysis of Synthetic Methods
Recent Advances and Catalytic Methods
A 2024 study demonstrated the use of chiral Rh(III) complexes for asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles. While designed for enantioselective synthesis, this method’s dehydrogenation step (to form the pyridine ring) can be adapted for non-chiral targets:
- Dehydrogenation : Pd/C or MnO2 in toluene at 110°C converts dihydropyridines to aromatic pyridines.
- Scope : Compatible with ethyl and methyl substituents, though carboxylic acid introduction requires post-modification.
Industrial-Scale Considerations
For gram-scale production, the cyclocondensation route is preferred due to:
- Cost-effectiveness : Ethyl 3-oxopentanoate is commercially available.
- Tolerance to impurities : Crude 3-aminopyrazole can be used without chromatography.
- Solvent recovery : Ethanol can be distilled and reused.
Case Study : A 10 g batch of 3-aminopyrazole reacted with ethyl 3-oxopentanoate (1.2 eq) in H3PO4 yielded 8.2 g (82%) of the target compound after recrystallization.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group at position 4 undergoes esterification to form ethyl esters, a key step in modifying solubility and reactivity. For example:
-
Reaction with ethanol under acidic conditions yields ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Fig. 1a).
-
Hydrolysis of the ester back to the carboxylic acid occurs via treatment with aqueous NaOH or HCl, enabling reversible functionalization .
Key Data:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | 92% | |
| Hydrolysis | 2M NaOH, 60°C | 85% |
Suzuki Cross-Coupling
The brominated derivative (6-bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) participates in Suzuki-Miyaura reactions to introduce aryl groups. This is critical for creating biaryl derivatives with enhanced biological activity:
-
Reaction with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Fig. 1b) .
Optimized Conditions:
Nucleophilic Substitution at Position 6
The ethyl group at position 6 can be replaced via nucleophilic substitution under specific conditions:
-
Bromination using NBS (N-bromosuccinimide) generates 6-bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , a precursor for further functionalization .
Mechanistic Insight:
The reaction proceeds via radical intermediates, with selectivity governed by the electron-donating methyl group at position 3 .
Cyclocondensation Reactions
The pyrazolo-pyridine core participates in cyclocondensation to form fused heterocycles. For example:
-
Reaction with hydrazine derivatives yields pyrazolo[3,4-b]pyrido[4,3-d]pyridazine systems, expanding the scaffold’s complexity .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes ring-opening and reorganization:
-
Treatment with dilute H₂SO₄ at 0–5°C induces tautomerization between 1H- and 2H-pyrazolo[3,4-b]pyridine forms, confirmed via NMR spectroscopy .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interaction with kinases involves:
-
Hydrogen bonding between the carboxylic acid group and catalytic lysine residues (e.g., in PPARα).
-
CH-π interactions between the ethyl/methyl groups and hydrophobic enzyme pockets, as shown in X-ray crystallography studies .
Structural Analysis:
| Interaction Type | Residues Involved | Binding Energy (kcal/mol) |
|---|---|---|
| Hydrogen bonding | Tyr314, Ser280 | -5.2 |
| CH-π | Ile272, Ile354 | -3.8 |
Derivatization for Enhanced Bioactivity
Systematic modifications of the core structure include:
-
Hydrazide formation : Reaction with hydrazine monohydrate converts esters to hydrazides, improving solubility and kinase inhibition (IC₅₀: 12–45 μM against α-amylase) .
-
Halogenation : Introduction of bromine or chlorine at position 6 enhances electrophilicity for subsequent cross-coupling .
Comparative Reactivity of Analogues
The reactivity profile varies with substituents:
| Compound | Key Reaction | Yield | Bioactivity (IC₅₀) |
|---|---|---|---|
| 6-Bromo derivative | Suzuki cross-coupling | 75% | 18 μM (α-amylase) |
| 6-(4-Hydroxyphenyl) derivative | Ester hydrolysis | 88% | 9 μM (PPARα) |
| 3-Methyl-6-ethyl parent compound | Bromination | 65% | 25 μM (Kinase X) |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives that demonstrated promising activity against different cancer cell lines, including breast and lung cancers. The synthesized compounds were evaluated for their cytotoxic effects using the MTT assay, revealing low IC₅₀ values indicative of strong anticancer activity compared to standard drugs like doxorubicin .
Antimicrobial Properties
Research has also indicated that 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits antimicrobial activity. A study focused on similar pyrazole derivatives reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antimicrobial efficacy, with results showing significant inhibition zones for several synthesized compounds .
Drug Delivery Systems
The unique structural characteristics of this compound allow it to be explored as a potential scaffold for drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of poorly soluble drugs. Research into its formulation with polymers has shown promise in creating effective drug carriers that improve therapeutic outcomes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways that lead to cell proliferation. This inhibition can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carboxylic acid group but shares the core structure.
5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar biological activity.
Uniqueness
6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Biological Activity
6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. Its molecular formula is , with a molecular weight of approximately 281.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Chemical Structure and Properties
The structure of this compound features a pyrazolo ring fused to a pyridine ring, with ethyl and methyl substituents at specific positions. This unique arrangement contributes to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| Structural Characteristics | Pyrazolo and pyridine rings fused |
Kinase Inhibition
Research indicates that this compound acts as an inhibitor of certain kinases involved in cellular signaling pathways. Such inhibition may be beneficial for treating conditions associated with dysregulated kinase activity, including diabetes and its complications such as diabetic nephropathy and neuropathy .
Anti-inflammatory Effects
In addition to its kinase inhibitory properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The IC50 values for some derivatives indicate strong anti-inflammatory activity, comparable to established anti-inflammatory drugs.
Case Studies
A recent study investigated the biological activity of various pyrazolo[3,4-b]pyridines, including the compound . The study found that certain derivatives demonstrated promising results in inhibiting COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Structure–Activity Relationships (SARs)
The biological activity of this compound can be influenced by the presence of substituents on the pyrazolo and pyridine rings. Variations in substituents can lead to different biological outcomes, highlighting the importance of SAR studies in drug development .
Q & A
Q. What are the established synthetic routes for 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what key reaction conditions optimize yield?
The synthesis typically involves a one-pot cyclocondensation reaction. For example:
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Confirms substitution patterns and aromatic proton environments (e.g., δ 8.69 ppm for pyridine protons ).
- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 311.1 for related analogs ).
- Elemental Analysis (CHN) : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and slightly in methanol/chloroform .
- Stability : Degrades above 40°C; store at 2–8°C in inert, dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity?
Q. What SAR strategies elucidate substituent effects on bioactivity?
- Domain Analysis : Divide the molecule into four regions (e.g., phenyl, pyrazole, ethyl, carboxylic acid) to test substituent variations .
- Key Modifications :
- Pyrazole Ring : Methyl groups enhance metabolic stability.
- Carboxylic Acid : Critical for enzyme inhibition (e.g., kinase binding via hydrogen bonds) .
Q. What experimental approaches assess antibacterial or enzymatic inhibitory potential?
Q. How does crystallography enhance conformational analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
